molecular formula C11H17N3O B1652437 3-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine CAS No. 1439900-11-4

3-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine

Cat. No. B1652437
CAS RN: 1439900-11-4
M. Wt: 207.27
InChI Key: YNSZMOOALAMFBJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives, which includes “3-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine”, involves various chemical reactions . For instance, one method involves the direct annulation of hydrazides with methyl ketones, which is proposed to go through oxidative cleavage of Csp3-H bonds, followed by cyclization and deacylation .


Molecular Structure Analysis

The molecular structure of “3-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine” is characterized by a five-membered 1,3,4-oxadiazole ring attached to a piperidine ring via a single bond, and a cyclobutyl group attached to the oxadiazole ring .


Chemical Reactions Analysis

The chemical reactions involving 1,3,4-oxadiazole derivatives are diverse and depend on the specific substituents present in the molecule . For instance, 1,3,4-oxadiazoles can undergo reactions with aryl or alkenyl halides in the presence of copper (II) oxide nanoparticles .

Mechanism of Action

The mechanism of action of 1,3,4-oxadiazole derivatives can vary widely depending on the specific compound and its biological target . For instance, many 1,3,4-oxadiazole derivatives exhibit various biological activities such as antibacterial, antiviral, antifungal, anticancer, and anti-inflammatory properties .

Future Directions

The development of new 1,3,4-oxadiazole derivatives, including “3-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine”, is an active area of research due to their wide range of biological activities . Future research may focus on optimizing the synthesis methods, exploring new biological activities, and improving the safety profile of these compounds .

properties

IUPAC Name

2-cyclobutyl-5-piperidin-3-yl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-3-8(4-1)10-13-14-11(15-10)9-5-2-6-12-7-9/h8-9,12H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSZMOOALAMFBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NN=C(O2)C3CCCNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201229681
Record name Piperidine, 3-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201229681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine

CAS RN

1439900-11-4
Record name Piperidine, 3-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439900-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine, 3-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201229681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine
Reactant of Route 5
3-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine
Reactant of Route 6
3-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)piperidine

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